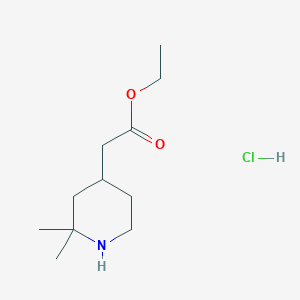

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride

Description

Historical Context and Discovery

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride emerged in the late 20th century during systematic explorations of piperidine derivatives for pharmaceutical applications. Initial synthetic routes focused on alkylation and esterification strategies, as evidenced by early methodologies involving Mitsunobu reactions and sodium hydride-mediated substitutions. The compound gained prominence in the 2000s due to its structural versatility, with optimized protocols achieving yields of 71–95% through bromoketone intermediates and reductive amination. Key developments include the introduction of hydrochloride salt forms to enhance solubility for biological testing.

Chemical Classification and Structural Characterization

This compound belongs to the N-substituted piperidine class, featuring:

- Molecular formula : C₁₁H₂₂ClNO₂

- Molecular weight : 235.75 g/mol

- Structural features :

Spectroscopic characteristics :

Significance in Organic and Medicinal Chemistry Research

The compound serves three primary roles:

- Building block for neuroactive compounds targeting adenosine receptors

- Precursor in synthesizing antimicrobial agents through side-chain modifications

- Model system for studying steric effects in piperidine-based drug design

Key advantages include:

- Enhanced blood-brain barrier permeability vs. non-methylated analogs

- Tunable lipophilicity (LogP = 2.14) for balancing solubility and membrane penetration

Table 1 : Comparative Reactivity of Piperidine Derivatives

| Derivative | Relative Reaction Rate (Ester Hydrolysis) |

|---|---|

| 2,2-Dimethylpiperidine analog | 0.45 ± 0.03 (vs. piperidine = 1.0) |

| 4-Methylpiperidine analog | 0.78 ± 0.05 |

Data derived from alkaline hydrolysis studies of structural analogs

Current Research Trends and Academic Interest

Recent investigations focus on:

- Kinase inhibitor development : Modifications at the acetate position for ATP-binding pocket targeting

- Green synthesis : Microwave-assisted alkylation reducing reaction times by 60%

- Computational modeling : Molecular dynamics simulations predicting binding to σ-1 receptors (RMSD < 2.0 Å)

Emerging applications in materials science include:

Properties

IUPAC Name |

ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)7-9-5-6-12-11(2,3)8-9;/h9,12H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMAJVJVLAXDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC(C1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride typically involves the esterification of 2-(2,2-dimethylpiperidin-4-yl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride is primarily explored for its potential therapeutic applications. The compound acts as a precursor in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Case Study: Synthesis of Analogs

Research has demonstrated that derivatives of this compound can exhibit significant activity against certain biological targets. For instance, modifications to the piperidine ring can yield compounds with improved affinity for neurotransmitter receptors, potentially leading to new treatments for neurodegenerative diseases or psychiatric disorders .

Pharmacological Research

This compound has been investigated for its role as an inhibitor in various enzymatic processes. Studies have indicated its potential as an arginase inhibitor, which could have implications in treating conditions related to nitric oxide metabolism and cardiovascular diseases . The inhibition of arginase may help modulate vascular function and improve outcomes in ischemic conditions.

Table 1: Summary of Pharmacological Activities

| Activity Type | Target Enzyme/Pathway | Potential Application |

|---|---|---|

| Enzyme Inhibition | Arginase | Cardiovascular diseases |

| Neurotransmitter Modulation | Acetylcholine receptors | Neurodegenerative disorders |

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions and transformations that are essential in the development of complex organic molecules.

Synthetic Pathways

The compound can be utilized in:

- Microwave-assisted synthesis : Enhances reaction rates and yields when used in combination with palladium catalysts .

- Formation of amides : Reacts with carboxylic acids under coupling conditions to form amide bonds, which are crucial in drug design .

Research and Development

The compound is available from multiple suppliers for research purposes, emphasizing its importance in ongoing scientific studies. Its high purity level (95%) ensures reliability in experimental settings, making it suitable for both academic and industrial research applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs share the piperidine core but differ in substituent positions, ester chain length, and methylation patterns:

*Similarity scores derived from structural alignment algorithms in .

Key Observations :

- Ester Group Modifications : Replacing the ethyl ester with a tert-butyl group (as in tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate) increases hydrophobicity, which may influence membrane permeability .

- Substituent Position : Methylation at C3 (e.g., Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl) shifts steric hindrance, altering conformational preferences .

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances aqueous solubility relative to non-ionic analogs like tert-butyl derivatives .

- Optical Activity : Ethyl 2-(piperidin-3-yl)acetate HCl exhibits an optical rotation of -9.7° (589 nm, 20°C), indicating chiral sensitivity absent in symmetrically substituted analogs .

Functional and Regulatory Considerations

- Structural rigidity may limit metabolic degradation .

- Safety Data: Limited toxicity information is available; regulatory references (e.g., EPA, ATSDR) suggest standard handling protocols for piperidine derivatives .

Biological Activity

Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22ClNO

- Molecular Weight : 235.75 g/mol

- CAS Number : 104094-97-5

The compound features a piperidine ring with ethyl and dimethyl substitutions, which contribute to its unique pharmacological properties. It is primarily studied for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it a candidate for central nervous system (CNS) agents .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological systems. This interaction may involve binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes . Notably, it has been shown not to significantly interact with common cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which suggests a lower risk of metabolic interference when used in combination with other drugs .

Antiviral Activity

The compound has also been investigated for potential antiviral applications. In particular, it shows promise as a lead compound in drug development targeting viral infections . Its ability to penetrate cellular membranes may enhance its effectiveness against viruses that require intracellular access.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including those structurally similar to this compound. These compounds have demonstrated cytotoxic effects in various cancer cell lines. For instance, piperidine derivatives have been shown to induce apoptosis in tumor cells and inhibit key signaling pathways involved in cancer progression .

Case Studies and Research Findings

-

Cytotoxicity in Cancer Models :

- A study reported that piperidine derivatives exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutic agents like bleomycin .

- The mechanism involved the induction of apoptosis through modulation of signaling pathways related to cell survival.

- Antiviral Efficacy :

-

Pharmacokinetic Studies :

- Research on the pharmacokinetics of this compound indicates favorable absorption characteristics and distribution profiles conducive for CNS penetration .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Methyl 2-(2-methylpiperidin-3-yl)acetate hydrochloride | 183786-07-4 | Moderate cytotoxicity | Variation in piperidine substitution pattern affects potency |

| Ethyl 3-(dimethylpiperidin-4-yl)propanoate | N/A | Antiviral activity | Similar structural features enhance biological activity |

Q & A

Basic: What experimental techniques are essential for characterizing the crystal structure of ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving the compound’s crystal structure. Use programs like SHELXL for refinement, which allows precise modeling of anisotropic displacement parameters and hydrogen bonding interactions . For data collection, ensure high-resolution diffraction data (e.g., <1.0 Å) to resolve potential disorder in the piperidine ring or ester group. Validate the final structure using tools like WinGX/ORTEP for geometry analysis and CIF validation .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer:

Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). To reconcile NMR and X-ray

- Perform variable-temperature NMR to detect conformational exchange broadening.

- Compare computed NMR chemical shifts (via DFT methods like B3LYP/6-31G*) with experimental values to identify dominant conformers in solution.

- Use SC-XRD to confirm the solid-state conformation and assess packing effects that stabilize specific geometries .

Basic: What synthetic routes are reported for this compound?

Answer:

A common method involves:

Piperidine ring formation : Cyclization of a substituted amine precursor (e.g., via reductive amination or Mannich reaction) to yield 2,2-dimethylpiperidine.

Esterification : Reacting the piperidine derivative with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetonitrile).

Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ether .

Advanced: How can impurity profiles (e.g., regioisomers, byproducts) be minimized during synthesis?

Answer:

- Chromatographic monitoring : Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect early-stage intermediates and side products.

- Optimize reaction conditions : Control temperature (e.g., <0°C during esterification) to suppress alkylation at alternative sites.

- Recrystallization : Purify the hydrochloride salt using ethanol/water mixtures to remove unreacted starting materials or regioisomers .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hygroscopicity : Store under inert gas (argon) at −20°C to prevent hydrolysis of the ester group.

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant effects of the hydrochloride salt.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational modeling predict the compound’s biological activity (e.g., receptor binding)?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like sigma receptors or enzymes (e.g., acetylcholinesterase).

- MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational dynamics.

- Validate predictions with in vitro assays (e.g., radioligand displacement for receptor affinity) .

Basic: What analytical methods confirm the compound’s purity?

Answer:

- HPLC-UV : Use a C18 column with 0.1% H3PO4 in water/acetonitrile (70:30) at 220 nm; purity >98% is typical for research-grade material.

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.

- TGA/DSC : Assess thermal stability and detect hydrate/solvate formation .

Advanced: How does the compound’s hygroscopicity impact formulation in biological assays?

Answer:

Hygroscopicity can alter solubility and bioavailability. Mitigation strategies include:

- Lyophilization : Prepare stable lyophilized powders for aqueous reconstitution.

- Co-solvents : Use DMSO/PEG 400 mixtures to maintain solubility in in vitro assays.

- Karl Fischer titration : Monitor water content pre-assay to standardize dosing .

Basic: What are the compound’s key spectral identifiers (IR, NMR)?

Answer:

- ¹H NMR (D2O) : δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 1.45 (s, 6H, (CH3)2C), 2.85–3.10 (m, 4H, piperidine H).

- IR (KBr) : 1745 cm⁻¹ (ester C=O), 2500–3000 cm⁻¹ (broad, NH+Cl−) .

Advanced: How can structural analogs be designed to enhance metabolic stability?

Answer:

- Bioisosteric replacement : Substitute the ester group with a carbamate or amide to reduce hydrolysis.

- Deuterium labeling : Replace hydrogens at metabolically labile sites (e.g., α to the ester) to slow CYP450-mediated degradation.

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., phosphonates) for targeted release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.